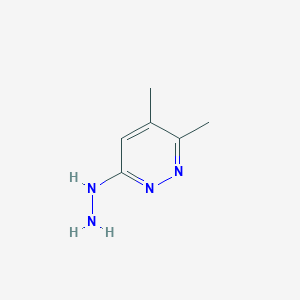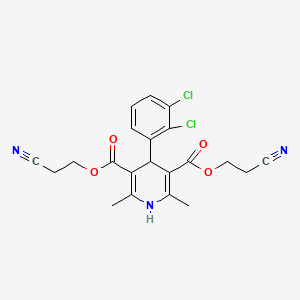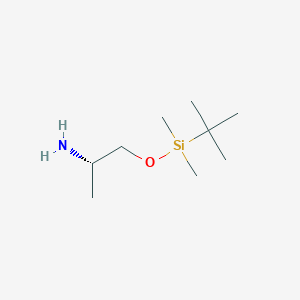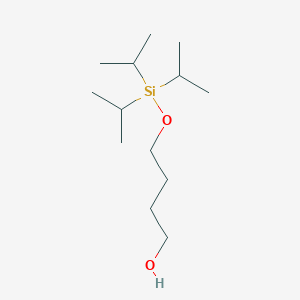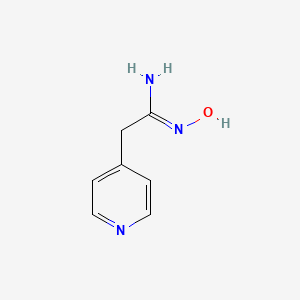
N'-hydroxy-2-pyridin-4-ylethanimidamide
説明
Molecular Structure Analysis
While specific molecular structure analysis for N’-hydroxy-2-pyridin-4-ylethanimidamide is not available in the retrieved results, similar compounds have been studied. For example, classical molecular simulation methods were used for a description of an arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . The specific chemical reactions involving N’-hydroxy-2-pyridin-4-ylethanimidamide are not available in the retrieved results.Physical and Chemical Properties Analysis
N’-hydroxy-2-pyridin-4-ylethanimidamide has a molecular formula of C9H10N4O2 and a molecular weight of 151.17 g/mol. Further physical and chemical properties are not available in the retrieved results.科学的研究の応用
Heterocyclic N-oxide Derivatives in Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, encompassing a variety of structures including pyridine N-oxides, have demonstrated significant utility in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological importance. These compounds have been pivotal in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Medicinally, certain N-oxide compounds exhibit potent anticancer, antibacterial, and anti-inflammatory activities. The review by Li et al. (2019) emphasizes the importance of heterocyclic N-oxide derivatives in advancing chemistry and drug applications, including those synthesized from pyridine, indicating the broader scope of N'-hydroxy-2-pyridin-4-ylethanimidamide's potential in scientific research (Li et al., 2019).
Pyridine Derivatives in Medicinal Chemistry
Pyridine and its derivatives are crucial in medicinal chemistry due to their wide range of biological activities and clinical applications. Altaf et al. (2015) summarize the medicinal uses of numerous pyridine derivatives, highlighting their significance in modern medicine for their antifungal, antibacterial, antioxidant, and anticancer properties. This underscores the medicinal relevance of this compound as part of the pyridine derivatives family, showcasing its potential for diverse therapeutic applications (Altaf et al., 2015).
Pyridine-Based Cu(II) Complexes as Anticancer Agents
Recent research by Alshamrani (2023) on pyridine derivatives, specifically their complexation with Cu(II) ions, has demonstrated enhanced anticancer activity. This suggests that this compound could potentially be explored for its anticancer properties, especially when utilized in metal complexes, providing a novel approach to cancer treatment (Alshamrani, 2023).
Pyridine Derivatives as Corrosion Inhibitors
The review by Verma et al. (2020) highlights the utility of quinoline derivatives, related to pyridine chemistry, as effective anticorrosive agents. This indicates the potential of this compound and similar compounds in industrial applications, particularly in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Verma et al., 2020).
将来の方向性
While specific future directions for N’-hydroxy-2-pyridin-4-ylethanimidamide are not available in the retrieved results, similar compounds have been studied for their potential applications. For instance, 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .
作用機序
Target of Action
The primary target of N’-hydroxy-2-pyridin-4-ylethanimidamide is Histone deacetylase 8 . Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
N’-hydroxy-2-pyridin-4-ylethanimidamide interacts with its target, Histone deacetylase 8, by inhibiting its activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and promoting gene expression.
Biochemical Pathways
It is known that the compound affects thehistone acetylation-deacetylation balance , which plays a crucial role in the regulation of gene expression . This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
N'-hydroxy-2-pyridin-4-ylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)5-6-1-3-9-4-2-6/h1-4,11H,5H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLBLKXTGWSMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


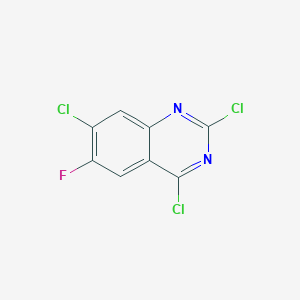


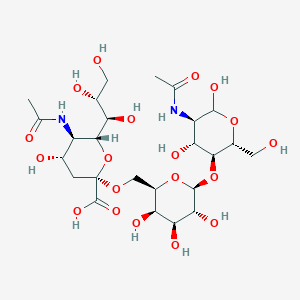
![Carbamic acid, N-[(2R)-2-(3-chlorophenyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3246088.png)
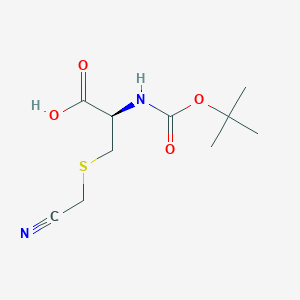
![[2-(2-Chloroethoxy)ethyl]trimethylsilane](/img/structure/B3246107.png)

